2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 4-Chlorophenyl group at position 1 of the pyrazole ring, enhancing hydrophobic interactions.
- Thioacetamide bridge at position 6, contributing to metabolic stability compared to oxygen analogs.
- N-(2-Fluorophenyl)acetamide substituent, which introduces steric and electronic effects that may influence target binding .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2S/c20-11-5-7-12(8-6-11)26-17-13(9-22-26)18(28)25-19(24-17)29-10-16(27)23-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUVPUECLDHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a notable member of the pyrazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 439.92 g/mol. The structure features a thioacetamide linkage, which is crucial for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O2S |
| Molecular Weight | 439.92 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines.
Case Studies and Findings
- Inhibition of A549 Cell Growth : A related study demonstrated that certain pyrazole derivatives inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, indicating potential effectiveness in targeting this type of cancer .
- Mechanism of Action : Studies have suggested that these compounds may induce apoptosis and autophagy in cancer cells. For example, a derivative was reported to cause significant cell apoptosis with IC50 values ranging from 0.28 µM to 0.74 mg/mL against Hep-2 cancer cell lines .
- Kinase Inhibition : The compound's structural features suggest potential inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo derivatives have been explored for their anti-inflammatory effects. Pyrazoles have been shown to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular weights, and experimental data of the target compound with analogs from recent literature:
Key Observations
Core Modifications: The target compound shares the pyrazolo[3,4-d]pyrimidinone core with all analogs but differs in substituents. For example, the compound in replaces the thioacetamide bridge with a methylpyrazole-acetamide group, likely reducing metabolic stability. The dichlorophenoxy analog incorporates a bulkier ether linkage, which may hinder membrane permeability compared to the thioether in the target compound.
Chlorine vs. Fluorine: The 4-chlorophenyl group in the target compound enhances lipophilicity (Cl LogP contribution: +0.71) compared to the 4-fluorophenyl analog in (F LogP: +0.14), which may influence cellular uptake .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods used for and , involving Suzuki coupling or nucleophilic substitution to attach the thioacetamide moiety. However, the N-(2-fluorophenyl) group may require specialized coupling agents .
The target compound’s lower molecular weight (429.84 g/mol) may improve solubility for in vivo applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide?
- The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-4-one core through cyclization of substituted pyrazole intermediates with thiourea derivatives.
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution using α-chloroacetamide derivatives (e.g., 2-chloro-N-(2-fluorophenyl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by NMR (¹H/¹³C) and LC-MS .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing pyrazolo-pyrimidinone ring protons from acetamide groups) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₅ClFN₅O₂S) .
Q. How can crystallographic data be obtained for structural validation?
- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key steps include:
- Growing crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures).
- Data collection at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement with SHELXL-2018, focusing on anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Modular substitutions : Vary substituents on the pyrazole ring (e.g., 4-chlorophenyl) and acetamide group (e.g., 2-fluorophenyl) to assess impact on target binding (e.g., kinase inhibition).
- In silico docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict interactions with receptors (e.g., DAPK1/ZIPK kinases) .
- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., IC₅₀ determination) and cellular viability tests (e.g., MTT assay) .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Control standardization : Ensure consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Orthogonal assays : Validate results using complementary methods (e.g., surface plasmon resonance (SPR) for binding kinetics vs. fluorescence-based activity assays) .
- Data normalization : Use Z-factor scoring to assess assay robustness and minimize false positives/negatives .
Q. How can reaction conditions be optimized for scalability using Design of Experiments (DoE)?
- Factor screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via fractional factorial design.
- Response surface methodology (RSM) : Model interactions between factors to maximize yield and minimize byproducts (e.g., optimizing thiourea coupling efficiency) .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reproducibility .
Q. What computational tools are effective for analyzing electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) simulations : Study solvation effects and conformational stability in aqueous or lipid bilayer environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
